2-Ethoxybenzyl isocyanate

Description

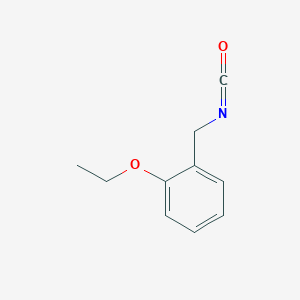

2-Ethoxybenzyl isocyanate is an aromatic organic compound featuring an isocyanate functional group (-N=C=O) attached to a benzyl (B1604629) ring, which is substituted with an ethoxy group (-OCH₂CH₃) at the ortho-position. This specific arrangement of functional groups imparts distinct reactivity and properties to the molecule, making it a valuable reagent in specialized synthetic applications. Its structure allows for the electrophilic character of the isocyanate carbon to be modulated by the electronic effects of the ethoxy-substituted benzene (B151609) ring.

Key chemical and physical properties of this compound are summarized below.

| Property | Value |

| CAS Number | 5395-71-1 sigmaaldrich.com |

| Molecular Formula | C₁₀H₁₁NO₂ nih.gov |

| Molecular Weight | 163.17 g/mol sigmaaldrich.com |

| Boiling Point | 119-121 °C at 22 mmHg sigmaaldrich.com |

| Density | 1.105 g/mL at 25 °C sigmaaldrich.com |

| Refractive Index | n20/D 1.527 sigmaaldrich.com |

Structure

3D Structure

Properties

CAS No. |

93489-09-9 |

|---|---|

Molecular Formula |

C10H11NO2 |

Molecular Weight |

177.2 g/mol |

IUPAC Name |

1-ethoxy-2-(isocyanatomethyl)benzene |

InChI |

InChI=1S/C10H11NO2/c1-2-13-10-6-4-3-5-9(10)7-11-8-12/h3-6H,2,7H2,1H3 |

InChI Key |

OSZCTNHVFQDBBY-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC=C1CN=C=O |

Canonical SMILES |

CCOC1=CC=CC=C1CN=C=O |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethoxybenzyl Isocyanate and Analogous Aryl Isocyanates

Phosgenation-Based Synthetic Routes

The reaction of amines with phosgene (B1210022), known as phosgenation, has historically been the most significant industrial method for isocyanate production. nih.govacs.org This method is favored for its efficiency, high yields, and rapid reaction rates. acs.org The process can be broadly categorized into liquid-phase and gas-phase techniques.

Liquid Phase Phosgenation Techniques

Liquid-phase phosgenation is a well-established method for producing aryl isocyanates, particularly those with high boiling points and lower volatility, such as methylene (B1212753) diphenyl diisocyanate (MDI) and tolylene diisocyanate (TDI). nih.govacs.org This technique is directly applicable to the synthesis of 2-ethoxybenzyl isocyanate from its corresponding amine, 2-ethoxybenzylamine (B1581976). The process is typically carried out in an inert solvent.

The reaction proceeds through the formation of a carbamoyl (B1232498) chloride intermediate from the amine and phosgene. wikipedia.org Subsequent heating of this intermediate results in the elimination of hydrogen chloride (HCl) to yield the isocyanate. scholaris.ca

Two main approaches exist for liquid-phase phosgenation:

Direct Phosgenation: In this method, the organic amine is directly reacted with phosgene. nih.govacs.org This is the preferred route for large-scale industrial production. acs.org

Salt Phosgenation: This technique involves forming a hydrochloride or carbonate salt of the amine before reacting it with liquid phosgene. nih.govacs.org While it allows for milder reaction conditions, it is generally associated with longer reaction times and a greater volume of byproducts. acs.org

A generalized reaction scheme for the liquid-phase phosgenation of 2-ethoxybenzylamine is as follows:

Step 1: Formation of Carbamoyl Chloride C₂H₅OC₆H₄CH₂NH₂ + COCl₂ → C₂H₅OC₆H₄CH₂NHCOCl + HCl (2-Ethoxybenzylamine) + (Phosgene) → (2-Ethoxybenzylcarbamoyl chloride) + (Hydrogen Chloride)

Step 2: Thermal Decomposition C₂H₅OC₆H₄CH₂NHCOCl → C₂H₅OC₆H₄CH₂NCO + HCl (2-Ethoxybenzylcarbamoyl chloride) → (this compound) + (Hydrogen Chloride)

Industrial processes often utilize stripping columns to separate the resulting isocyanate from phosgene and HCl. google.com

Gas Phase Phosgenation Approaches

Gas-phase phosgenation involves the reaction of a vaporized amine with gaseous phosgene at elevated temperatures, typically between 200°C and 600°C. nih.govgoogle.com This method offers several advantages over its liquid-phase counterpart, including an 80% reduction in solvent consumption and a 60% decrease in energy usage. fit.edu

For the synthesis of this compound, 2-ethoxybenzylamine would be vaporized and mixed with an excess of hot phosgene gas in a reaction chamber. google.com The reaction is rapid, and the resulting gas stream, containing the isocyanate, HCl, and unreacted phosgene, is then cooled and separated. google.com Modern advancements in this area include the use of micro-reactors to improve control over reaction conditions and enhance product quality. patsnap.com

| Parameter | Liquid Phase Phosgenation | Gas Phase Phosgenation |

| Reactant Phase | Liquid amine in solvent | Vaporized amine |

| Temperature | 40 to 150 °C nih.gov | 200 to 600 °C nih.gov |

| Advantages | Suitable for high boiling point amines nih.govacs.org | Reduced solvent and energy consumption fit.edu |

| Disadvantages | Higher solvent requirement, more byproducts acs.org | Requires vaporization of amine, potential for deposits google.com |

Non-Phosgene Synthetic Strategies

The extreme toxicity of phosgene has driven significant research into alternative, "phosgene-free" synthetic routes for isocyanates. nih.govscg.ch These methods are considered more environmentally benign and inherently safer. acs.org

Reductive Carbonylation Pathways

Reductive carbonylation of nitroaromatics offers a direct and atom-efficient alternative to phosgenation. scg.ch In this process, a nitro compound is reacted with carbon monoxide in the presence of a catalyst to form the isocyanate. For the synthesis of this compound, the starting material would be 2-ethoxynitrobenzene.

The reaction is typically catalyzed by transition metal complexes, with palladium-based catalysts being particularly effective. scg.chukessays.com The process can be designed as a one-step conversion to the isocyanate or a two-step process where a carbamate (B1207046) intermediate is first formed and then thermally decomposed. nih.govacs.org

A proposed reaction is: C₂H₅OC₆H₄CH₂NO₂ + 3CO → C₂H₅OC₆H₄CH₂NCO + 2CO₂ (1-ethoxy-2-(nitromethyl)benzene) + (Carbon Monoxide) → (this compound) + (Carbon Dioxide)

Research has shown that palladium catalysts, sometimes in combination with ligands like phenanthroline, are highly active for the reductive carbonylation of nitroarenes. ukessays.com Selectivities of up to 76% for the desired isocyanate have been reported in these systems. scg.ch

| Catalyst System | Substrate Type | Key Findings | Reference |

| Palladium complexes | Nitroaryls | Achieved up to 76% selectivity for aryl isocyanate. | scg.ch |

| Ru(III)-Schiff Base Complexes | Nitrobenzene | Catalyzes reductive carbonylation to phenylurethane. | google.com |

| Metal Complex Catalysts with N,O Chelate Ligands | Aromatic nitro compounds | Enables production of N-aryl carbamates and isocyanates. | google.comgoogle.com |

Oxidative Carbonylation Approaches

The oxidative carbonylation of primary amines presents another phosgene-free route to isocyanates. chinesechemsoc.org This method involves the reaction of an amine with carbon monoxide in the presence of an oxidant and a catalyst. For this compound, the precursor would again be 2-ethoxybenzylamine.

Common oxidants include molecular oxygen, while palladium catalysts are frequently employed. nih.govchinesechemsoc.org A significant challenge with this method is the potential for explosive mixtures of carbon monoxide and oxygen. nih.govacs.org The reaction generally proceeds by the insertion of CO into the amine N-H bond, followed by oxidation.

An example of a catalyst system for the oxidative carbonylation of primary amines to the corresponding ureas (which are derived from the isocyanate intermediate) is sulfur with sodium nitrite (B80452) as a co-catalyst. thieme-connect.de This metal-free system operates under relatively mild conditions. thieme-connect.de

Dimethyl Carbonate Methodologies

Dimethyl carbonate (DMC) is considered an environmentally friendly carbonylating agent and a viable substitute for phosgene. nih.govresearchgate.net The synthesis of isocyanates using DMC is a two-step process: first, the reaction of an amine with DMC to form a carbamate, followed by the thermal decomposition of the carbamate to the isocyanate. researchgate.net

The reaction of 2-ethoxybenzylamine with DMC would yield the corresponding methyl carbamate. Due to the lower reactivity of aromatic amines compared to aliphatic amines, this step typically requires more stringent conditions. nih.govacs.org

Step 1: Carbamate Formation C₂H₅OC₆H₄CH₂NH₂ + (CH₃O)₂CO → C₂H₅OC₆H₄CH₂NHCOOCH₃ + CH₃OH (2-Ethoxybenzylamine) + (Dimethyl Carbonate) → (Methyl 2-ethoxybenzylcarbamate) + (Methanol)

Step 2: Thermal Decomposition C₂H₅OC₆H₄CH₂NHCOOCH₃ → C₂H₅OC₆H₄CH₂NCO + CH₃OH (Methyl 2-ethoxybenzylcarbamate) → (this compound) + (Methanol)

Catalysts are crucial for this process. Lewis acids such as zinc acetate (B1210297) have been shown to be highly efficient for the synthesis of dicarbamates from diamines and DMC, with yields reaching 98.9%. nih.govacs.org The methanol (B129727) produced as a byproduct can be recycled for the production of DMC, enhancing the atom economy of the process. nih.govacs.org

| Catalyst | Substrates | Product | Yield | Reference |

| Zinc Acetate | 2,4-Toluenediamine, DMC | Toluene Dicarbamate (TDC) | 98.9% | nih.govacs.org |

| Zinc Stearate | 2,4-Toluenediamine, DMC | Toluene Dicarbamate (TDC) | 95.5% | researchgate.net |

| Ytterbium Triflate | 2,4-Toluenediamine, DMC | Toluene Dicarbamate (TDC) | 23.6% productivity | researchgate.net |

| PbO | Aniline, DMC | Methyl N-phenyl Carbamate | 97% conversion | researchgate.net |

Urea-Based Synthesis

The generation of isocyanates from urea-based precursors typically involves the thermal or catalytic decomposition of substituted ureas. This process, often explored in the context of polyurethane recycling, relies on the cleavage of the urea (B33335) linkage to yield an isocyanate and an amine.

The thermal decomposition of N,N'-disubstituted ureas is a reversible reaction that can produce the corresponding isocyanate and amine. mdpi.comresearchgate.net For instance, studies on the thermal cracking of 1,3-diphenyl urea in a flow reactor have demonstrated that it decomposes into phenyl isocyanate and aniline. mdpi.com Theoretical studies suggest that the thermal decomposition of alkyl- and phenylureas proceeds through a four-center pericyclic reaction, which results in the formation of substituted isocyanates and amines. researchgate.net Research has shown that urea derivatives can undergo pyrolysis at temperatures between 130-140°C to form isocyanates and their corresponding amines. researchgate.net

This reaction pathway is summarized in the table below:

Table 1: Urea-Based Isocyanate Synthesis via Thermal Decomposition

| Urea Derivative | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| 1,3-Diphenyl Urea (DPU) | 350–450 °C, flow reactor, 1 wt. % DPU in GVL | Phenyl isocyanate and Aniline | High conversion (70–90 mol%) and selectivity (~100 mol%) | mdpi.com |

| General Alkyl/Aryl Ureas | Thermal decomposition | Alkyl/Aryl isocyanate and Amine | Varies based on substrate and conditions | researchgate.net |

| 1,3-bis(4-chlorophenyl)urea | 140°C, (PPh₃)₃RuCl₂, triphos, H₂ (50 bar), THF | 4-chlorophenyl isocyanate and 4-chloro-phenylformamide | Intermediate detection | researchgate.net |

A related, though less direct, "urea method" involves using urea as a starting material to first synthesize carbamates, which are subsequently decomposed thermally to produce isocyanates. acs.org This multi-step process leverages inexpensive urea to achieve a "zero emission" synthesis route, as the byproducts can be recycled back into the initial stages. acs.org

Isocyanate Formation via Rearrangement Reactions

Classical name reactions involving molecular rearrangement are fundamental to the synthesis of isocyanates from various functional groups. These methods are widely applicable to the synthesis of aryl isocyanates, including this compound.

Curtius Rearrangement Derivatives

The Curtius rearrangement is a robust method for converting carboxylic acids into isocyanates via an acyl azide (B81097) intermediate. wikipedia.orgnih.gov The reaction involves the thermal decomposition of an acyl azide, which loses nitrogen gas to form the isocyanate. byjus.com This method is valued for its tolerance of a wide range of functional groups and its stereospecificity. nih.gov

For the synthesis of this compound, the required precursor is 2-ethoxyphenylacetic acid. evitachem.combiosynth.comchemimpex.com This starting material can be synthesized by reacting 2-hydroxyphenylacetic acid with ethyl iodide in the presence of a base like potassium carbonate. rsc.org The subsequent conversion to this compound follows the general Curtius protocol.

The process is outlined below:

Acyl Azide Formation : 2-ethoxyphenylacetic acid is converted into its corresponding acyl chloride, which then reacts with an azide salt (e.g., sodium azide). Alternatively, a mixed anhydride (B1165640) of the carboxylic acid can be reacted with sodium azide. nih.gov

Rearrangement : The resulting 2-ethoxyphenylacetyl azide is heated, causing it to rearrange into this compound with the elimination of nitrogen gas. wikipedia.org

Table 2: Curtius Rearrangement for Isocyanate Synthesis

| Starting Material | Key Reagents | Intermediate | Product | Reference |

|---|---|---|---|---|

| Carboxylic Acid (R-COOH) | 1. SOCl₂ or (COCl)₂ 2. NaN₃ | Acyl Azide (R-CON₃) | Isocyanate (R-NCO) | organic-chemistry.org |

| 2-Ethoxyphenylacetic acid | 1. Oxalyl chloride 2. Sodium azide 3. Heat | 2-Ethoxyphenylacetyl azide | This compound | nih.gov |

Hofmann Rearrangement Intermediates

The Hofmann rearrangement transforms a primary amide into a primary amine containing one less carbon atom, proceeding through an isocyanate intermediate. google.com This intermediate can be trapped before its subsequent reaction (typically hydrolysis) to an amine. nih.gov

To synthesize this compound via this route, the necessary starting material is 2-(2-ethoxyphenyl)acetamide. This amide would be treated with bromine or another suitable reagent like N-bromosuccinimide in the presence of a strong base. The reaction proceeds through an N-bromoamide, which rearranges to form the this compound intermediate.

The key steps are:

N-Bromoamide Formation : The primary amide reacts with bromine and a base (e.g., sodium hydroxide) to form an N-bromoamide.

Rearrangement : The N-bromoamide anion rearranges, with the arylalkyl group migrating from the carbonyl carbon to the nitrogen, displacing the bromide ion and forming the isocyanate. google.com

Lossen Rearrangement Pathways

The Lossen rearrangement provides a pathway to isocyanates from hydroxamic acids or their derivatives. wikipedia.org This method is considered milder than others as it can avoid the use of potentially explosive azides or harsh reagents. nih.gov The reaction involves the conversion of an activated hydroxamic acid, such as an O-acyl derivative, into an isocyanate and a carboxylate anion. asianpubs.org

For the synthesis of this compound, the precursor would be an activated derivative of 2-(2-ethoxyphenyl)hydroxamic acid. The hydroxamic acid itself is typically synthesized from the corresponding ester. Upon treatment with a base, the O-acylated hydroxamic acid derivative rearranges to yield this compound. asianpubs.orggoogle.com

Schmidt Rearrangement in Aryl Systems

The Schmidt reaction offers another route from carboxylic acids to isocyanates, making it closely related to the Curtius rearrangement. medipol.edu.tr In this reaction, a carboxylic acid reacts with hydrazoic acid (HN₃) under acidic conditions. organic-chemistry.org The reaction proceeds through the formation of an acylium ion, which reacts with hydrazoic acid to form a protonated azido (B1232118) ketone. This intermediate then rearranges, losing nitrogen gas to form a protonated isocyanate. medipol.edu.trnih.gov

The starting material for producing this compound is, again, 2-ethoxyphenylacetic acid. The key distinction from the Curtius rearrangement is the direct use of hydrazoic acid with the carboxylic acid under acidic catalysis, rather than preparing the acyl azide in a separate step. medipol.edu.tr

Novel Catalytic and Green Chemistry Approaches for this compound Synthesis

Modern synthetic chemistry emphasizes the development of more efficient, safer, and environmentally benign methods. The synthesis of isocyanates, traditionally reliant on hazardous reagents like phosgene, is a key area for such innovations.

Catalytic Approaches:

Palladium-Catalyzed Cyanation : An efficient method for producing aryl isocyanates involves the palladium-catalyzed cross-coupling of aryl chlorides or triflates with sodium cyanate (B1221674). nih.gov This protocol allows for the one-pot synthesis of ureas if an amine is added subsequently and avoids many of the hazardous reagents used in classical methods. nih.gov

Catalytic Carbamate Decomposition : Non-phosgene routes often proceed via carbamate intermediates. The thermal decomposition of these carbamates to isocyanates can be facilitated by various catalysts, including those based on zinc, aluminum, or bismuth compounds. acs.orggoogle.comgoogle.com

Green Chemistry Strategies:

Phosgene-Free Routes from CO₂ : A notable green approach involves the synthesis of aryl isocyanates from arylamines and carbon dioxide. nih.govacs.org In this metal-free process, a carbamic acid intermediate is formed and subsequently dehydrated using activated sulfonium (B1226848) reagents to generate the isocyanate. nih.govacs.org

Flow Chemistry : The inherent hazards of some intermediates, such as acyl azides in the Curtius rearrangement, can be mitigated by using continuous flow processes. This technology allows for the safe, scalable, and efficient production of isocyanates by ensuring that unstable intermediates are generated and consumed in small quantities continuously.

Photocatalysis : The Lossen rearrangement has been adapted using photocatalysis. A ruthenium-based photocatalyst can be used in a process to generate isocyanate intermediates from hydroxamic acids, offering another alternative to traditional heating methods. tandfonline.com

Catalytic Curtius Rearrangement : A one-pot Curtius rearrangement has been developed using 4-(dimethylamino)pyridine (DMAP) as a catalyst, allowing for a mild and controllable process for generating alkyl and aryl isocyanates from carboxylic acids. organic-chemistry.org

Table 3: Summary of Novel and Green Synthesis Approaches for Aryl Isocyanates

| Approach | Starting Materials | Key Reagents/Catalysts | Advantage | Reference |

|---|---|---|---|---|

| Pd-Catalyzed Cyanation | Aryl Chloride/Triflate | Pd₂(dba)₃, Ligand, NaOCN | Avoids phosgene and azides | nih.gov |

| Dehydration of Carbamic Acid | Arylamine, CO₂ | DBU, Activated Sulfonium Reagent | Metal-free, uses CO₂ | nih.govacs.org |

| Catalytic Curtius Rearrangement | Carboxylic Acid | DMTN₃, DMAP (catalyst) | Mild, controllable, one-pot | organic-chemistry.org |

| Photocatalytic Lossen Rearrangement | Hydroxamic Acid | Ruthenium photocatalyst | Uses light instead of heat | tandfonline.com |

Transition Metal-Catalyzed Carbonylation Routes

Transition metal-catalyzed carbonylation stands as a powerful and atom-economical approach for the synthesis of isocyanates. chinesechemsoc.org These reactions typically involve the insertion of carbon monoxide (CO) into a carbon-nitrogen or carbon-halogen bond, facilitated by a metal catalyst. This methodology offers a direct route to aryl isocyanates from readily available precursors, often avoiding the use of hazardous reagents like phosgene. nih.govethernet.edu.et

Palladium complexes are among the most extensively studied catalysts for this purpose. A prominent strategy involves the palladium-catalyzed cross-coupling of aryl halides (chlorides, bromides) or triflates with a cyanate salt, such as sodium or potassium cyanate. nih.govmit.edu This process generates the aryl isocyanate intermediate, which can be trapped by an alcohol to form a stable carbamate or by an amine to produce a urea. nih.govmit.edu The catalytic cycle generally proceeds through oxidative addition of the aryl halide to the Pd(0) center, followed by transmetalation with the cyanate anion and subsequent reductive elimination to yield the aryl isocyanate. nih.gov The choice of ligands, such as phosphines, is crucial for the efficiency of the catalytic system. mit.edugoogle.com

Another significant transition metal-catalyzed route is the reductive carbonylation of nitroaromatics. researchgate.netacs.org This one-step method uses carbon monoxide as both the reductant and the carbonyl source. Group VIII metal complexes, including those of palladium, rhodium, and ruthenium, are effective catalysts for this transformation. researchgate.netacs.org The reaction converts the nitro group directly to an isocyanate group, offering an alternative to phosgenation-based industrial processes. acs.org However, these reactions can require forcing conditions, and the resulting isocyanates may be prone to oligomerization. researchgate.net

Rhodium-catalyzed reactions have also been developed for the amidation of C-H bonds using isocyanates, which, while not a direct synthesis of the isocyanate, highlights the utility of transition metals in reactions involving this functional group. nih.gov

Below is a table summarizing representative transition metal-catalyzed methods for the synthesis of aryl isocyanate derivatives.

| Precursor | Catalyst System | Reagent | Product Type | Reference |

|---|---|---|---|---|

| Aryl Halide/Triflate | Palladium Catalyst (e.g., Pd(OAc)₂) with Ligand | Sodium Cyanate (NaOCN) | Aryl Isocyanate (often trapped as urea or carbamate) | nih.govmit.edu |

| Nitroarene | Group VIII Metal Catalyst (e.g., Pd, Ru, Rh) | Carbon Monoxide (CO) | Aryl Isocyanate | researchgate.netacs.org |

| Anilide | Rhodium(III) Catalyst (e.g., [Cp*RhCl₂]₂) | Isocyanate | N-acyl anthranilamide | nih.gov |

| Aryl Halide | Nickel(0) Complex (e.g., Ni(dppe)(PPh₃)₂) | Metal Cyanate | Aryl Isocyanate (trapped as carbamate) | google.com |

In Situ Generation Strategies

In situ generation involves creating the reactive isocyanate intermediate directly within the reaction mixture, where it is immediately consumed in a subsequent transformation. This approach is highly valuable as it avoids the isolation of potentially hazardous or unstable isocyanate compounds.

The Curtius rearrangement is a classic and versatile method for generating isocyanates from carboxylic acids. nih.gov The process involves the conversion of a carboxylic acid to an acyl azide, typically using reagents like diphenylphosphoryl azide (DPPA) or sodium azide. nih.gov Upon gentle heating, the acyl azide undergoes rearrangement, losing nitrogen gas to form the isocyanate intermediate. nih.govuniv-rennes.fr This intermediate can then be trapped by various nucleophiles. For instance, reaction with an alcohol yields a carbamate, which is a common strategy in the synthesis of complex molecules. nih.gov This method is known for its mild conditions and broad substrate scope. nih.gov

The Lossen rearrangement offers another pathway to isocyanates, starting from hydroxamic acids. chinesechemsoc.org The hydroxamic acid is typically activated by O-acylation or O-sulfonylation, followed by base-induced rearrangement to the isocyanate. organic-chemistry.org This method has been utilized in one-pot syntheses of carbamates from hydroxamic acids. chinesechemsoc.org

More contemporary methods include the cobalt-catalyzed in situ generation of isocyanates from N-Boc-protected amines. rsc.org This reaction proceeds under reductive conditions and allows for the one-pot synthesis of carbamates when a suitable alcohol is present. rsc.org Furthermore, isocyanates can be generated under catalyst-free conditions from carboxylic acids and amines in water microdroplets, a process believed to proceed via hydroxyl radical-mediated reactions. chemistryviews.org The use of base catalysis, for example with DBU, can also facilitate the generation of N-isocyanates from precursors like O-phenyl carbazate (B1233558) at room temperature. nih.gov

The following table details common strategies for the in situ generation of isocyanates.

| Strategy | Precursor | Key Reagents/Conditions | Intermediate | Reference |

|---|---|---|---|---|

| Curtius Rearrangement | Carboxylic Acid | Azide source (e.g., DPPA, NaN₃), Heat | Acyl Azide → Isocyanate | nih.govrsc.org |

| Lossen Rearrangement | Hydroxamic Acid | Activating agent (e.g., Ac₂O, SOCl₂), Base | O-Acyl/Sulfonyl hydroxamate → Isocyanate | chinesechemsoc.orgorganic-chemistry.org |

| Cobalt-Catalyzed | N-Boc-Protected Amine | CoI₂, Ligand, Reductant (e.g., Zn) | Isocyanate | rsc.org |

| Base-Catalyzed | O-Phenyl Carbazate | DBU | Amino-isocyanate | nih.gov |

Reactivity Profile and Mechanistic Investigations of 2 Ethoxybenzyl Isocyanate

Nucleophilic Addition Reactions of the Isocyanate Group

The core reactivity of 2-ethoxybenzyl isocyanate is dominated by nucleophilic addition to the central carbon atom of the isocyanate group. This reactivity allows for the formation of a diverse array of compounds with various functional groups.

Reactions with Alcohols: Urethane (B1682113) Linkage Formation and Mechanism

The reaction between an isocyanate and an alcohol results in the formation of a urethane (also known as a carbamate) linkage. wikipedia.org This reaction is fundamental to the production of polyurethanes. mdpi.com The general mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate, followed by a proton transfer to the nitrogen atom. nih.gov

The reaction rate is influenced by the structure of both the alcohol and the isocyanate. Primary alcohols are generally more reactive than secondary alcohols due to less steric hindrance. kuleuven.beresearchgate.net The reaction is often catalyzed by tertiary amines or organometallic compounds. poliuretanos.net Kinetic studies on the alcoholysis of isocyanates suggest that the reaction can involve a multimolecular mechanism, where two or three alcohol molecules participate in the transition state, especially at higher alcohol concentrations. kuleuven.bekuleuven.be

Table 1: Reactivity of Isocyanates with Alcohols

| Reactant 1 | Reactant 2 | Product | Catalyst | Key Findings |

|---|---|---|---|---|

| Phenyl Isocyanate | 2-Propanol | Phenylisopropyl urethane | None/Various | Reaction kinetics suggest a multimolecular mechanism involving alcohol clusters. kuleuven.bekuleuven.be |

| Benzyl (B1604629) Isocyanate | Ethanol | Benzyl ethyl urethane | None | Benzyl isocyanates react more slowly than phenyl isocyanates at lower temperatures. researchgate.net |

| Diisocyanates | Diols/Polyols | Polyurethane | Tertiary amines, Organometallics | Forms the basis of the polyurethane industry. wikipedia.orgmdpi.com |

Reactions with Amines: Substituted Urea (B33335) Formation and Mechanism

Isocyanates readily react with primary or secondary amines to form substituted ureas. wikipedia.org This reaction is typically very fast and often does not require a catalyst. poliuretanos.net The mechanism is analogous to the reaction with alcohols, involving the nucleophilic attack of the amine's nitrogen on the isocyanate carbon.

The reaction of a diisocyanate with a diamine leads to the formation of polyureas. wikipedia.org The formation of urea derivatives is a common strategy in the synthesis of various biologically active molecules and materials. organic-chemistry.orgthieme-connect.comresearchgate.net

Table 2: Synthesis of Ureas from Isocyanates and Amines

| Isocyanate | Amine | Product | Reaction Conditions | Notes |

|---|---|---|---|---|

| Aryl Isocyanates | Primary Amines | N,N'-Disubstituted Ureas | Generally rapid, no catalyst needed | A fundamental reaction in organic synthesis. wikipedia.org |

| Diisocyanates | Diamines | Polyureas | - | Leads to the formation of long polymer chains. wikipedia.org |

| Isocyanates generated in situ | Ammonia/Amines | Substituted Ureas | Hofmann, Curtius, or Lossen rearrangements | Avoids handling of potentially hazardous isocyanates. thieme-connect.com |

Reactions with Carboxylic Acids: Amide Synthesis Pathways

The reaction of isocyanates with carboxylic acids is more complex and can lead to several products. The initial reaction forms an unstable mixed carbamic-carboxylic anhydride (B1165640). google.com This intermediate can then decompose through various pathways. One major pathway involves the decarboxylation of the mixed anhydride to form an amide and carbon dioxide. google.comnih.gov

Alternatively, the mixed anhydride can undergo a bimolecular disproportionation to form a carboxylic anhydride and a carbamic anhydride, which then decomposes to a symmetrically substituted urea and carbon dioxide. google.com The reaction conditions, including temperature and the presence of catalysts, can influence the product distribution. researchgate.netscite.ai Some methods have been developed to favor the formation of amides, for instance, by using specific catalysts or by trapping the isocyanate intermediate generated from other precursors. researchgate.netacs.orgrsc.org

Table 3: Products from the Reaction of Isocyanates with Carboxylic Acids

| Reactants | Intermediate | Primary Products | Secondary Products | Influencing Factors |

|---|---|---|---|---|

| Isocyanate + Carboxylic Acid | Mixed Carbamic-Carboxylic Anhydride | Amide + CO2 | Symmetrically Substituted Urea + Carboxylic Anhydride | Temperature, Catalysts, Reactant Structure. google.comresearchgate.netscite.ai |

Reactions with Thiols: Thiourethane Formation Kinetics

Isocyanates react with thiols to form thiourethanes (also known as thiocarbamates). This reaction is analogous to the reaction with alcohols and amines. The kinetics of this "thiol-isocyanate click reaction" are often studied in the context of polymer synthesis to create poly(thiourethane)s. upc.edu

The reaction is typically catalyzed by basic catalysts such as tertiary amines or amidine compounds. upc.edu The reactivity can be controlled to produce thermoset materials with specific properties. upc.edu The formation of thiourethanes is an important transformation in materials science and polymer chemistry. semanticscholar.orgnih.govpku.edu.cn

Table 4: Catalysis of Thiourethane Formation

| Diisocyanate | Thiol | Catalyst | Key Observation |

|---|---|---|---|

| Isophorone diisocyanate (IPDI) | Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP) | 1-Butyl-2,3-dimethylimidazolium chloride (BG1MI) | High conversion of the isocyanate group was achieved. upc.edu |

| 4,4'-Methylene bis(cyclohexyl isocyanate) (HMDI) | PETMP | Dibutyltin (B87310) dilaurate (DBTDL) | Used in the synthesis of poly(thiourethane) thermosets. upc.edu |

| Hexamethylene diisocyanate (HDI) | PETMP | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | DBU is a common basic catalyst for this reaction. upc.edu |

Cycloaddition Reactions Involving this compound

In addition to nucleophilic additions, the C=N and C=O double bonds of the isocyanate group can participate in cycloaddition reactions, providing pathways to various heterocyclic structures.

[4+2] Cycloaddition Pathways for Heterocycle Construction

Isocyanates can act as dienophiles in [4+2] cycloaddition reactions (Diels-Alder reactions) with suitable dienes. These reactions are a powerful tool for the synthesis of six-membered heterocycles. For instance, the reaction of an α,β-unsaturated imine with an isocyanate, catalyzed by a rhodium-phosphoramidite complex, can yield pyrimidinones (B12756618) with high enantioselectivity. nih.gov

The mechanism of these cycloadditions can be either concerted or stepwise, depending on the reactants and reaction conditions. mdpi.comcsic.es These reactions are valuable in synthetic organic chemistry for constructing complex molecular architectures. nih.govrsc.org The use of isocyanates in such transformations expands their synthetic utility beyond simple addition reactions. researchgate.net

Isocyanurate and Other Cyclic Trimerization Reactions

No specific studies detailing the conditions, catalysts, or outcomes for the isocyanurate or other cyclic trimerization reactions of this compound were identified in the available literature. General principles of isocyanate chemistry suggest that, like other isocyanates, it could potentially undergo cyclotrimerization to form the corresponding isocyanurate, a six-membered heterocyclic ring. This reaction is typically catalyzed by a variety of bases or other nucleophilic catalysts. However, without specific experimental data for this compound, any discussion on reaction kinetics, selectivity, or the influence of the 2-ethoxybenzyl group would be purely speculative.

Polymerization Mechanisms via Isocyanate Reactivity

Detailed research findings on the polymerization mechanisms of this compound are not available. Isocyanates are known to undergo polymerization through several mechanisms, including anionic and coordination polymerization, to yield polyisocyanates. The nature of the substituent on the nitrogen atom can significantly influence the polymerizability and the properties of the resulting polymer. The steric and electronic effects of the 2-ethoxybenzyl group would be expected to play a role, but no published studies have investigated these specific aspects.

Multicomponent Reactions (MCRs) Incorporating this compound

While isocyanates are common components in various multicomponent reactions, there is a lack of specific examples in the literature where this compound is a reactant.

Ugi-Type and Related Isocyanate-Based MCRs

The Ugi four-component reaction (U-4CR) is a well-known MCR that typically involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. Isocyanates are not direct components in the classical Ugi reaction. However, isocyanate-based MCRs exist, but no specific instances of this compound participating in such reactions to form complex molecular architectures have been documented in the searched scientific literature.

Synthesis of Complex Molecular Architectures via MCRs

The application of this compound in the synthesis of complex molecular architectures through multicomponent reactions has not been reported in the available research.

Catalytic Aspects in this compound Transformations

Information on the specific catalytic transformations of this compound is scarce.

Role of Lewis Acid and Lewis Base Catalysis

Lewis acids and bases are widely used to catalyze reactions of isocyanates. Lewis bases can activate the isocyanate group towards nucleophilic attack, while Lewis acids can activate the reaction partner. While general mechanisms for Lewis acid and Lewis base catalysis of isocyanate reactions are well-established, no studies were found that specifically investigate these catalytic effects on this compound. Therefore, no data tables or detailed research findings can be presented for this specific compound.

Organometallic Catalysis in Selective Transformations

Organometallic compounds are potent catalysts for a variety of transformations involving isocyanates, including this compound. mdpi.com These catalysts typically function as Lewis acids, activating the isocyanate group towards nucleophilic attack. poliuretanos.com.br The choice of metal and its ligand sphere is crucial for controlling the selectivity and efficiency of these reactions.

Commonly employed organometallic catalysts for isocyanate reactions include compounds based on tin, bismuth, and various transition metals like palladium. poliuretanos.com.brbac-lac.gc.caicm.edu.pl For instance, organotin compounds such as dibutyltin dilaurate (DBTDL) are highly effective for promoting the reaction between isocyanates and alcohols to form urethanes. poliuretanos.com.brscispace.com The mechanism is generally believed to involve the formation of a complex between the catalyst, the alcohol, and the isocyanate, which facilitates the nucleophilic attack of the hydroxyl group. poliuretanos.com.br

Bismuth catalysts, such as triphenylbismuth (B1683265) (TPB) and its derivatives, have emerged as less toxic alternatives to organotin compounds. icm.edu.pl Tris(3-ethoxyphenyl)bismuthine (TEPB), for example, has shown high catalytic activity in urethane formation, proceeding through an initial association with the hydroxyl group, which then reacts with the isocyanate. icm.edu.pl

Palladium-catalyzed reactions have also been developed for amide synthesis using masked isocyanates. bac-lac.gc.ca This strategy allows for the in situ generation of the reactive isocyanate, enhancing functional group tolerance. A typical system might involve a palladium(II) acetate (B1210297) catalyst with a phosphine (B1218219) ligand like SPhos. bac-lac.gc.ca Such methodologies could be applied to this compound for the synthesis of various urea and amide derivatives.

Organocatalytic Approaches

Organocatalysis offers a metal-free alternative for activating isocyanate reactions, often providing unique selectivity. mdpi.comcardiff.ac.uk This approach utilizes small organic molecules, such as tertiary amines, N-heterocyclic carbenes (NHCs), and phosphines, to catalyze transformations of this compound.

Tertiary amines, like 1,4-diazabicyclo[2.2.2]octane (DABCO), are widely used catalysts. researchgate.netrsc.org They can operate through several mechanisms. In reactions with alcohols, a concerted termolecular mechanism is often proposed, where the amine forms a hydrogen-bonded complex with the alcohol, enhancing its nucleophilicity towards the isocyanate. rsc.org

N-heterocyclic carbenes (NHCs) represent another important class of organocatalysts. chim.it They can activate isocyanates through different pathways, including the formation of NHC-bound enol or homoenolate intermediates, enabling a range of transformations not accessible with other catalysts. chim.it

Furthermore, cooperative catalysis, which combines an organocatalyst with a transition-metal catalyst, has become a powerful strategy for synthesizing complex heterocyclic compounds. chim.it For example, the combination of an amine catalyst with a copper(I) or gold(I) catalyst can enable unprecedented annulation or cyclization reactions involving isocyanate precursors. mdpi.comchim.it These synergistic approaches could be harnessed to construct novel molecular architectures from this compound.

Influence of Catalyst Structure on Reaction Selectivity and Rate

The structure of the catalyst plays a paramount role in dictating the outcome of reactions involving this compound. Both the central metal atom (in organometallic catalysis) and the surrounding ligands, or the organic molecule itself (in organocatalysis), influence the reaction rate and selectivity between competing pathways, such as urethane versus urea formation or cyclotrimerization. scispace.comrsc.orgresearchgate.net

In the reaction of isocyanates with species containing multiple reactive sites, such as a phenolic and an aliphatic hydroxyl group, catalyst choice determines which group reacts preferentially. For example, with an organotin catalyst like DBTDL, the aliphatic hydroxyl group reacts first, whereas with a tertiary amine catalyst like DABCO, the phenolic hydroxyl group is more reactive. researchgate.net

The selectivity for urethane formation (reaction with alcohol) versus urea formation (reaction with water) is also heavily dependent on the catalyst. Organotin catalysts like DBTDL generally show a higher catalytic activity and specificity for the urethane reaction compared to many amine catalysts. researchgate.net

The structure of the catalyst also affects the rates of consecutive reactions. With catalysts like DABCO, the rate constant for carbamate (B1207046) (urethane) formation is typically larger than that for subsequent reactions like allophanate (B1242929) formation. rsc.org In contrast, with certain anionic or amidine catalysts, the subsequent reactions can be faster, leading to isocyanurate (trimer) as the main product. rsc.org The steric and electronic properties of the catalyst are key; for instance, in cycloadditions catalyzed by tetraarylstibonium cations, the selectivity is highly dependent on the nature of the aryl substituents on the antimony catalyst. rsc.org

Table 1: Expected Influence of Catalyst Type on Reactions of this compound

| Catalyst Type | Catalyst Example | Expected Primary Product with Diols | Expected Relative Rate | Key Characteristics |

|---|---|---|---|---|

| Organotin | Dibutyltin dilaurate (DBTDL) | Aliphatic Urethane | High | High efficiency for urethane formation. poliuretanos.com.brscispace.com |

| Organobismuth | Tris(3-ethoxyphenyl)bismuthine (TEPB) | Urethane | High | Effective, less toxic alternative to tin catalysts. icm.edu.pl |

| Tertiary Amine | 1,4-diazabicyclo[2.2.2]octane (DABCO) | Phenolic Urethane | Moderate | Selectivity differs from organometallic catalysts. researchgate.net |

| Anionic/Amidine | Carboxylate Anions | Isocyanurate | Varies | Promotes cyclotrimerization. rsc.org |

Kinetic and Thermodynamic Studies of Reactions Involving this compound

Detailed kinetic and thermodynamic parameters for reactions specifically involving this compound are not extensively documented. However, the principles derived from studies of structurally similar aromatic isocyanates, such as phenyl isocyanate and benzyl isocyanate, provide a solid framework for understanding its reactivity. kuleuven.bescite.airesearchgate.net

Reaction Rate Determination and Factors Affecting Reactivity

The rate of reactions involving this compound can be monitored using various analytical techniques. Titration methods to determine the concentration of the remaining isocyanate groups over time are common. researchgate.net Spectroscopic methods, particularly in-situ Fourier Transform Infrared (FTIR) spectroscopy, are powerful for tracking the disappearance of the characteristic N=C=O stretching band (around 2270 cm⁻¹) and the appearance of product-specific bands (e.g., urethane or urea carbonyls). researchgate.net Proton and Carbon-13 NMR spectroscopy can also be employed to follow the reaction progress. utwente.nl

Several factors intrinsically affect the reactivity of the isocyanate group in this compound:

Electronic Effects : The substituent on the aromatic ring significantly influences the electrophilicity of the isocyanate carbon. The ethoxy group (-OCH₂CH₃) at the ortho position is an electron-donating group through resonance, which would be expected to decrease the reactivity of the isocyanate group compared to an unsubstituted benzyl isocyanate. nih.gov

Steric Hindrance : The presence of the ethoxy group in the ortho position introduces steric bulk around the reactive center, which can hinder the approach of nucleophiles and slow down the reaction rate compared to its para-substituted isomer or unsubstituted benzyl isocyanate.

Solvent Polarity : The polarity of the solvent can have a significant effect on reaction rates. For reactions of isocyanates with alcohols, an increase in solvent polarity can sometimes increase the rate of reaction with more acidic hydroxyl groups (like phenols) while decreasing the rate with less acidic ones. researchgate.net

Nucleophile Reactivity : The nature of the nucleophile is critical. Primary alcohols are generally more reactive than secondary alcohols due to less steric hindrance. kuleuven.be The self-association of alcohols through hydrogen bonding can also play a complex role, with dimers or trimers sometimes being more reactive than alcohol monomers. kuleuven.be

Table 2: Factors Affecting the Reaction Rate of this compound

| Factor | Influence | Expected Effect on this compound |

|---|---|---|

| Substituent Electronics | Electron-donating groups decrease reactivity. | The ortho-ethoxy group is electron-donating, likely reducing the reaction rate compared to unsubstituted benzyl isocyanate. nih.gov |

| Steric Hindrance | Increased steric bulk around the NCO group decreases the rate. | The ortho-ethoxy group provides steric hindrance, likely slowing the reaction. kuleuven.be |

| Solvent | Polarity can stabilize transition states differently. | Polar solvents may favor certain pathways, such as reactions with more acidic nucleophiles. researchgate.net |

| Catalyst Concentration | Higher catalyst concentration generally increases the rate. | The reaction rate is expected to show a direct dependence on the concentration of an effective catalyst. scispace.com |

Energy Profiles and Transition State Analysis of Key Reactions

The reaction of this compound with a nucleophile, such as an alcohol, proceeds through a transition state leading to the final product. The energy profile of this reaction dictates its feasibility and rate. Catalysts function by providing an alternative reaction pathway with a lower activation energy (Ea). core.ac.uk

For the uncatalyzed reaction between an isocyanate and an alcohol, the mechanism involves the nucleophilic attack of the alcohol's oxygen on the electrophilic carbon of the isocyanate. This is followed or concerted with a proton transfer to the nitrogen atom. nih.gov

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to model these reaction pathways, calculate the energies of reactants, transition states, and products, and thus determine the activation energy and reaction enthalpy (ΔH). nih.govrsc.org For example, studies on the reaction of phenyl isocyanate with methanol (B129727) associates have shown that the reaction proceeds through a pre-association complex, which then moves through a transition state to the final urethane product. researchgate.net The calculated activation energies are crucial for understanding catalyst efficiency. For instance, in polyurethane curing reactions, differential scanning calorimetry (DSC) can be used to determine the apparent activation energy, with lower values indicating a more effective catalyst. icm.edu.plcore.ac.uk

Derivatization Strategies for Research and Characterization in Academic Contexts

Formation of Stable Urea (B33335) and Urethane (B1682113) Derivatives for Spectroscopic Analysis

The primary method for derivatizing isocyanates involves their reaction with nucleophiles such as amines and alcohols. wikipedia.org These reactions are typically rapid and high-yielding, producing stable, crystalline urea and urethane derivatives, respectively. The conversion to these derivatives is advantageous for several reasons: it neutralizes the reactivity of the isocyanate, simplifies purification processes like chromatography and recrystallization, and provides compounds with distinct spectroscopic signatures ideal for characterization by methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

The reaction of 2-ethoxybenzyl isocyanate with a primary or secondary amine leads to the formation of a substituted urea. wikipedia.orgasianpubs.org Similarly, its reaction with an alcohol in the presence of a suitable catalyst yields a urethane (also known as a carbamate). wikipedia.org These transformations are illustrated in the general schemes below:

Urea Formation: R-NCO + R'R''NH → R-NH-C(=O)-NR'R''

Urethane Formation: R-NCO + R'OH → R-NH-C(=O)-OR'

For this compound, these derivatives incorporate the stable 2-ethoxybenzyl group, which provides characteristic signals in spectroscopic analyses, aiding in structural confirmation.

The spectroscopic data for these derivatives are predictable and informative. In IR spectroscopy, the disappearance of the strong, sharp isocyanate peak around 2250-2275 cm⁻¹ is a clear indicator that the reaction has occurred. asianpubs.org In its place, characteristic carbonyl (C=O) stretching frequencies for the urea (around 1630-1680 cm⁻¹) or urethane (around 1680-1740 cm⁻¹) appear, along with N-H stretching bands.

¹H and ¹³C NMR spectroscopy are used to confirm the full structure of the newly formed molecule. The signals corresponding to the 2-ethoxybenzyl group can be clearly identified, along with new signals from the added amine or alcohol moiety and the characteristic chemical shifts for the urea or urethane functional groups.

Below are representative data for hypothetical urea and urethane derivatives of this compound.

Table 1: Spectroscopic Data for a Urea Derivative of this compound Reactants: this compound and Aniline

| Analysis Type | Expected Observations |

|---|---|

| IR Spectroscopy (cm⁻¹) | ~3300 (N-H stretch), ~1650 (C=O stretch, urea), Disappearance of ~2270 (N=C=O stretch) |

| ¹H NMR (ppm) | ~1.4 (t, 3H, -OCH₂CH₃), ~4.1 (q, 2H, -OCH₂CH₃), ~4.4 (d, 2H, Ar-CH₂-NH), ~6.8-7.5 (m, 9H, aromatic protons), ~8.5 (s, 1H, Ar-NH), ~6.5 (t, 1H, CH₂-NH) |

| ¹³C NMR (ppm) | ~15 (-OCH₂CH₃), ~45 (Ar-CH₂-), ~64 (-OCH₂CH₃), ~110-140 (aromatic carbons), ~155 (C=O, urea) |

| Mass Spectrometry (m/z) | [M+H]⁺ corresponding to the combined mass of this compound and aniline |

Table 2: Spectroscopic Data for a Urethane Derivative of this compound Reactants: this compound and Ethanol

| Analysis Type | Expected Observations |

|---|---|

| IR Spectroscopy (cm⁻¹) | ~3320 (N-H stretch), ~1710 (C=O stretch, urethane), Disappearance of ~2270 (N=C=O stretch) |

| ¹H NMR (ppm) | ~1.2 (t, 3H, -O-CH₂CH₃), ~1.4 (t, 3H, Ar-O-CH₂CH₃), ~4.1 (q, 2H, Ar-O-CH₂CH₃), ~4.2 (q, 2H, -O-CH₂CH₃), ~4.3 (d, 2H, Ar-CH₂-NH), ~5.1 (br s, 1H, NH), ~6.8-7.3 (m, 4H, aromatic protons) |

| ¹³C NMR (ppm) | ~14 (-O-CH₂CH₃), ~15 (Ar-O-CH₂CH₃), ~44 (Ar-CH₂-), ~61 (-O-CH₂CH₃), ~64 (Ar-O-CH₂CH₃), ~110-130 (aromatic carbons), ~157 (C=O, urethane) |

| Mass Spectrometry (m/z) | [M+H]⁺ corresponding to the combined mass of this compound and ethanol |

Applications in Investigating Reaction Intermediates

The high reactivity of the isocyanate group makes this compound a useful tool for investigating reaction mechanisms, particularly for trapping and identifying transient intermediates. If a reaction is suspected to produce a short-lived nucleophilic species (e.g., an amine or alcohol), the addition of this compound to the reaction mixture can serve as a chemical trap. The isocyanate will react with the intermediate to form a stable urea or urethane adduct. wikipedia.org

The resulting stable derivative can then be isolated and characterized. By identifying the structure of this adduct, researchers can deduce the structure of the transient intermediate, providing crucial evidence for a proposed reaction pathway. The 2-ethoxybenzyl group is beneficial in this context as it acts as a bulky, spectroscopically distinct tag, simplifying the isolation and analysis of the trapped product from a complex reaction mixture.

Furthermore, this compound can itself be an intermediate in certain synthetic transformations. For instance, reactions like the Curtius, Hofmann, or Lossen rearrangements proceed through an isocyanate intermediate. wikipedia.orgorganic-chemistry.org In these reactions, an acyl azide (B81097), amide, or hydroxamic acid, respectively, is converted into an isocyanate. If the starting material contains a 2-ethoxybenzyl moiety, then this compound would be the expected intermediate. The presence of this intermediate can be confirmed by either:

In situ trapping: Adding a nucleophile like an amine or alcohol to the reaction to capture the isocyanate as it forms, yielding the corresponding stable urea or urethane.

Spectroscopic monitoring: Using techniques like in-line FT-IR spectroscopy to observe the characteristic isocyanate absorption band (~2250-2275 cm⁻¹) appearing and then disappearing as it reacts further. researchgate.net

These derivatization and trapping strategies are indispensable in mechanistic organic chemistry, allowing for the detailed study of complex, multi-step reactions by providing tangible evidence of otherwise elusive intermediate species.

Advanced Applications in Chemical Synthesis and Materials Science Research

2-Ethoxybenzyl Isocyanate as a Building Block in Complex Organic Synthesis

The isocyanate group is a powerful tool in organic synthesis, readily reacting with a wide range of nucleophiles. This reactivity allows for the strategic introduction of a carbamoyl (B1232498) or related functionality, which is a key step in the construction of more complex molecular architectures.

Nitrogen-containing heterocycles are foundational scaffolds in pharmaceuticals, agrochemicals, and functional materials. nih.gov Isocyanates are valuable reagents in their synthesis due to their electrophilic nature, enabling cyclization reactions with suitably functionalized reaction partners. The reaction of an isocyanate with a molecule containing nucleophiles such as amines or alcohols can lead to the formation of various heterocyclic rings. nih.gov

For instance, the reaction of an isocyanate with a compound bearing an amine and a hydroxyl group can be directed to form five or six-membered heterocycles containing urea (B33335) or carbamate (B1207046) linkages within the ring. While specific studies detailing the use of this compound in these reactions are not prevalent in publicly accessible literature, its participation in such synthetic strategies can be projected. A general scheme involves the reaction of the isocyanate with a dinucleophile, where the initial addition to the -NCO group is followed by an intramolecular cyclization to form the heterocyclic system. The 2-ethoxybenzyl group would serve as a stable substituent on the resulting heterocyclic ring, influencing its steric and electronic properties.

The table below illustrates representative examples of nitrogen-containing heterocycles that can be synthesized using isocyanates as a key reagent.

| Heterocycle Class | General Precursors | Isocyanate Role | Potential Product with this compound |

| Imidazolidinones | Aziridines, Imines | Reacts with an imine nitrogen in a copper-catalyzed reaction to form a 5-membered ring. nih.gov | 1-(2-Ethoxybenzyl)-imidazolidin-2-one derivative |

| Quinazolinones | 2-aminobenzoic acids | Intramolecular cyclization after initial reaction with the amino group. | 3-(2-Ethoxybenzyl)quinazolin-4(3H)-one |

| Triazoles | Hydrazines | Forms a semicarbazide (B1199961) intermediate which can cyclize. | 1-(2-Ethoxybenzyl)-1,2,4-triazole derivative |

Note: The products listed are illustrative examples based on established isocyanate reactivity. Specific reaction conditions and outcomes for this compound require dedicated experimental investigation.

Beyond heterocycles, this compound serves as a precursor for introducing the N-(2-ethoxybenzyl)carbamoyl group into molecules. This functional group can act as a key structural element or a handle for further chemical modification. In medicinal chemistry research, for example, the urea or carbamate linkage formed from the isocyanate is a common feature in bioactive molecules, often participating in hydrogen bonding with biological targets.

The synthesis of complex organic scaffolds often involves multi-step sequences where building blocks are sequentially added. researchgate.net this compound can be employed to cap a nucleophilic site on an intermediate, introducing a protected nitrogen functionality or a group that modulates the solubility and conformational properties of the final molecule. The ethoxybenzyl group itself provides a moderately lipophilic and sterically defined substituent that can be used to probe molecular interactions in structure-activity relationship studies.

Role in Polymeric Architectures and Advanced Materials

Isocyanates are fundamental monomers in the production of a wide range of polymeric materials, most notably polyurethanes and polyureas. mdpi.commdpi.com The high reactivity of the isocyanate group allows for efficient polymerization reactions, leading to materials with diverse and tunable properties.

Polyurethanes are formed through the step-growth polymerization of isocyanates with polyols (compounds with multiple hydroxyl groups), while polyureas result from the reaction of isocyanates with polyamines (compounds with multiple amine groups). mdpi.comepa.gov These polymers consist of alternating hard and soft segments, which microphase-separate to give the materials their characteristic properties. mdpi.com The isocyanate-derived portion typically forms the hard segment, contributing to strength, stiffness, and thermal stability. mdpi.com

This compound, being a monofunctional isocyanate, would act as a chain-terminating or end-capping agent in these polymerization reactions. When included in a formulation with diisocyanates and polyols/polyamines, it would control the molecular weight of the resulting polymer. This is a crucial method for tuning the properties of the final material, such as its viscosity, processability, and mechanical performance. Furthermore, by incorporating the 2-ethoxybenzyl group at the chain ends, the surface properties and solubility of the polymer can be modified.

The table below outlines the basic components and resulting linkages in polyurethane and polyurea synthesis.

| Polymer Type | Isocyanate Component | Co-reactant | Resulting Linkage | Role of this compound |

| Polyurethane | Diisocyanate (e.g., MDI, TDI) | Polyol (e.g., Polyethylene glycol) | Urethane (B1682113) (-NH-CO-O-) | Chain terminator, molecular weight control |

| Polyurea | Diisocyanate (e.g., HDI, IPDI) | Polyamine (e.g., Polyetheramine) | Urea (-NH-CO-NH-) | Chain terminator, surface modifier |

Crosslinking is the process of forming covalent bonds between polymer chains, creating a three-dimensional network that enhances the material's mechanical strength, chemical resistance, and thermal stability. While di- or polyfunctional isocyanates are typically used as crosslinkers, monofunctional isocyanates can be used to modify pre-existing functional polymers. google.comresearchgate.net

In a scenario where a polymer backbone contains pendant nucleophilic groups (e.g., hydroxyl or amine groups), this compound can be used to react with these sites. This process, known as grafting, attaches the 2-ethoxybenzyl carbamoyl group as a side chain. While this does not create crosslinks between chains, it modifies the polymer's properties by increasing steric bulk and altering intermolecular interactions, which can impact properties like the glass transition temperature and solubility. In more complex systems, if the ethoxybenzyl group were further functionalized, it could participate in secondary crosslinking reactions.

Two-component polyurethane and polyurea systems are extensively used in high-performance coatings and adhesives due to their exceptional durability, chemical resistance, and adhesion to various substrates. pflaumer.compaint.org In these formulations, one component contains the isocyanate (or a polyisocyanate prepolymer) and the other contains the polyol or polyamine resin. researchgate.net

Within this context, this compound could be researched as a reactive additive. Its function would be to react with excess nucleophilic sites in the resin component or with atmospheric moisture. This can be useful for several reasons:

Stoichiometry Control: It can be used to precisely adjust the ratio of isocyanate to hydroxyl/amine groups, which is critical for achieving optimal film properties.

Flexibility Modification: By reacting with a portion of the functional groups on the polymer backbone, it can reduce the crosslink density, potentially increasing the flexibility and impact resistance of the cured coating or adhesive. researchgate.net

Adhesion Promotion: The specific structure of the 2-ethoxybenzyl group might promote adhesion to certain substrates through specific intermolecular interactions.

The following table presents a hypothetical research formulation for a two-component polyurethane coating, illustrating the potential role of this compound as a reactive modifier.

| Component | Chemical Type | Function in Formulation | Hypothetical Weight % |

| Part A: Resin | |||

| Acrylic Polyol | Polymer backbone, provides hydroxyl groups for crosslinking | 50% | |

| Solvents (e.g., Butyl Acetate) | Control viscosity and application properties | 25% | |

| Additives (e.g., Flow agents) | Improve film appearance | 2% | |

| Part B: Hardener | |||

| Aliphatic Polyisocyanate (e.g., HDI trimer) | Crosslinking agent, reacts with polyol | 20% | |

| This compound | Reactive modifier for property tuning (e.g., flexibility) | 3% |

This table is for illustrative purposes only and does not represent a tested formulation.

Theoretical and Computational Chemistry Studies of 2 Ethoxybenzyl Isocyanate

Electronic Structure and Bonding Analysis

A detailed analysis of the electronic structure and bonding of 2-ethoxybenzyl isocyanate would provide fundamental insights into its chemical behavior. Such studies typically involve quantum chemical calculations to determine properties like molecular orbital energies, charge distributions, and bond orders.

Quantum Chemical Calculations for Ground State Properties

No specific studies employing quantum chemical calculations to determine the ground state properties of this compound have been identified in the surveyed literature. Such calculations would be crucial for understanding the molecule's stability, dipole moment, and the nature of its frontier molecular orbitals (HOMO and LUMO), which are key to its reactivity.

Conformation Analysis and Energetic Landscapes

The presence of the flexible ethoxy and isocyanate groups suggests that this compound can adopt multiple conformations. A thorough conformational analysis would map the potential energy surface to identify the most stable conformers and the energy barriers between them. However, no specific research detailing the conformational analysis and energetic landscapes of this compound has been found.

Reaction Pathway Elucidation and Transition State Analysis

Understanding the reaction mechanisms of this compound at a molecular level requires detailed computational studies to elucidate reaction pathways and characterize transition states.

Ab Initio and Density Functional Theory (DFT) Studies of Reaction Mechanisms

While Density Functional Theory (DFT) is a powerful tool for investigating reaction mechanisms, no specific ab initio or DFT studies on the reaction mechanisms involving this compound were found in the scientific literature. Such studies would be invaluable for understanding its reactivity with various nucleophiles, a characteristic reaction of isocyanates.

Molecular Dynamics Simulations of Reactivity

Molecular dynamics simulations can provide insights into the dynamic aspects of chemical reactions, including solvent effects and the role of molecular motion in reactivity. There are no available molecular dynamics simulation studies that specifically investigate the reactivity of this compound.

Predictive Modeling of Reactivity and Selectivity

Predictive modeling, often employing quantitative structure-activity relationship (QSAR) models or machine learning approaches, can be used to forecast the reactivity and selectivity of chemical compounds. The development of such models requires a substantial amount of experimental or computational data. Given the lack of foundational computational studies on this compound, no predictive models for its reactivity and selectivity have been developed.

Based on a comprehensive search of available scientific literature, there are currently no specific theoretical or computational studies detailing the solvent effects on the reactivity of this compound. Research in this specific area, applying computational approaches like Density Functional Theory (DFT) or other ab initio methods to model the behavior of this particular compound in various solvents, does not appear to be published.

Therefore, it is not possible to provide detailed research findings or data tables on the computational analysis of solvent effects on this compound's reactivity as requested.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.